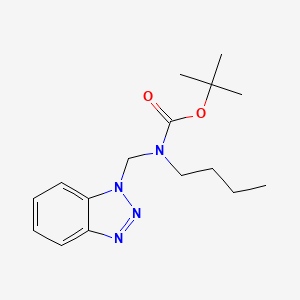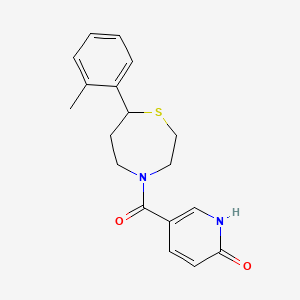![molecular formula C24H18BNO2 B2821494 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid CAS No. 1028648-22-7](/img/structure/B2821494.png)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . There are many protocols available on the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent, is an organic compound related to boric acid (B(OH) 3) in which one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group (represented by R in the general formula R−B(OH) 2) .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications .Physical And Chemical Properties Analysis
Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases as fluoride or cyanide anions . This leads to their utility in various sensing applications .Scientific Research Applications
Fluorescent Sensors
Boronic acids, including our compound of interest, have been developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This makes them useful in the development of boronic acid-based fluorescent sensors .
Detection of Carbohydrates
Boronic acid compounds have been used to detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X . The principle that boronic acid forms a reversible five- or six-membered cyclic boronic esters with cis-1,2- or 1,3-diols is utilized in these detections .
Detection of Ionic Compounds
Boronic acid compounds have been developed to detect ionic compounds . This is based on the interactions of boronic acids with strong Lewis bases such as fluoride or cyanide anions .
Detection of Reactive Oxygen Species
Boronic acid compounds have been used to detect reactive oxygen species . This is particularly important in biological and medical research, where reactive oxygen species play a crucial role .
Use in Therapeutics
Boronic acids have found use in the development of therapeutics . They are stable and safe to handle, making them suitable for use in drug development .
Use in Organic Synthesis
Boronic acids are used as reagents and catalysts in organic synthesis . Their ability to form covalent bonds with diols makes them useful in a variety of synthetic applications .
Use in Separation Technologies
Boronic acids have been used in separation technologies . Their interaction with diols allows for their use in areas ranging from biological labeling, protein manipulation and modification, to the development of separation technologies .
Use in Biochemical Tools
Boronic acids have been used as biochemical tools for various applications, including tumor cell imaging, enzyme inhibitors, and cell delivery systems . This is due to their ability to interact with a variety of biological molecules .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its mechanism of action.
Mode of Action
In the SM cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is part of a larger process that involves the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound may participate, is a key process in organic synthesis . This suggests that the compound could influence the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water and susceptible to hydrolysis . This suggests that the compound’s bioavailability could be influenced by its stability and its interactions with water and other biological molecules.
Result of Action
Boronic acids and their derivatives have been used in the construction of therapeutically useful bioconjugates , suggesting that this compound could have potential applications in drug delivery and therapy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and the conditions of the reaction environment.
Future Directions
Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acids lies in further exploring these applications and developing new ones .
properties
IUPAC Name |
[9-(4-phenylphenyl)carbazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSSQXMWKXPRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)
![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)
![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)

